1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Overview
Description
1-(Dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide is a synthetic organic compound that features a unique structure combining a dichloromethyl group, a furan ring, and an indene carboxamide moiety
Preparation Methods
The synthesis of 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, furan-2-carbaldehyde, and various catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
1-(Dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The dichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethyl group, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
1-(Dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide can be compared with other similar compounds, such as:
Furan derivatives: Compounds like furfural and 5-hydroxymethylfurfural share the furan ring but differ in their functional groups and applications.
Indene derivatives: Compounds like indene-2-carboxylic acid have a similar indene core but lack the dichloromethyl and furan-2-ylmethyl groups
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-15(18)14-12-6-2-1-4-10(12)8-13(14)16(20)19-9-11-5-3-7-21-11/h1-7,13-15H,8-9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFGGNSYSXCJMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)C(Cl)Cl)C(=O)NCC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380226 | |
Record name | 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263256-07-1 | |
Record name | 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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